BenchChemオンラインストアへようこそ!

Amsacrine gluconate

Formulation Science Cardiotoxicity Vehicle Toxicology

Amsacrine gluconate (m-AMSA gluconate) is the water-soluble D-gluconate salt specifically developed to eliminate DMA-vehicle toxicities associated with earlier amsacrine formulations. It acts as both a DNA intercalator and a topoisomerase II poison, stabilizing cleavable complexes to induce double-strand breaks. This salt is the preferred choice for in vivo studies requiring vehicle-independent toxicity profiling and for comparative cross-resistance research, as it exhibits a distinct spectrum from analogs like CI-921. It also serves as a validated reference compound for cardiac hERG safety screening (IC50 = 209.4 nM in HEK293 cells). Procure the gluconate salt to ensure formulation-controlled experimental outcomes.

Molecular Formula C27H31N3O10S
Molecular Weight 589.6 g/mol
CAS No. 80277-07-2
Cat. No. B1667260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmsacrine gluconate
CAS80277-07-2
SynonymsAmsacrine gluconate
Molecular FormulaC27H31N3O10S
Molecular Weight589.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O
InChIInChI=1S/C21H19N3O3S.C6H12O7/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-13,24H,1-2H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1
InChIKeyXXNAQBNJPZNRSZ-IFWQJVLJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amsacrine Gluconate (CAS 80277-07-2): A Water-Soluble Topoisomerase II Inhibitor for Antileukemic Research


Amsacrine gluconate (m-AMSA gluconate, CAS 80277-07-2, molecular weight 589.61, formula C27H31N3O10S) is the D-gluconate salt of the aminoacridine derivative amsacrine [1]. It functions as both a DNA intercalator and a topoisomerase II poison, stabilizing the cleavable complex to induce DNA double-strand breaks and apoptosis in rapidly dividing cells [2]. The gluconate formulation was specifically developed as a water-soluble alternative to earlier amsacrine formulations (e.g., the DMA-based formulation) to address solubility and potential vehicle-related toxicity concerns [3].

Why Amsacrine Gluconate Cannot Be Interchanged with Other Amsacrine Salts or Analogs


Amsacrine gluconate is not interchangeable with other amsacrine salts or analogs without careful consideration of formulation-dependent toxicity profiles, cross-resistance patterns, and solubility characteristics. The gluconate salt was explicitly developed to replace the N,N-dimethylacetamide (DMA) vehicle used in earlier clinical formulations due to DMA-associated toxicities [1]. Clinically, the gluconate formulation has been directly compared with amsacrine lactate, revealing no efficacy advantage but underscoring that formulation choices impact procurement decisions [2]. Furthermore, amsacrine gluconate exhibits a distinct cross-resistance profile compared to its analog CI-921, indicating that structural modifications produce non-overlapping antineoplastic spectra [3]. These factors collectively preclude casual substitution.

Quantitative Differential Evidence for Amsacrine Gluconate in Scientific Procurement Decisions


Water Solubility and Formulation Advantage: Gluconate Salt vs. DMA Formulation

The gluconate formulation of amsacrine was developed to improve aqueous solubility compared to the N,N-dimethylacetamide (DMA)-based formulation, eliminating DMA-associated toxicities without compromising antileukemic activity [1]. While the DMA formulation was widely used clinically, toxicological studies demonstrated that DMA itself induces dose-related lymphatic hypoplasia and hepatocellular damage in experimental animals [2]. The water-soluble gluconate salt composition was patented specifically to provide a formulation that avoids the toxic vehicle [3].

Formulation Science Cardiotoxicity Vehicle Toxicology

Clinical Efficacy in Refractory Leukemia: Gluconate vs. Lactate Formulation

In a Phase II study directly evaluating amsacrine gluconate in 26 adults with refractory leukemia, the formulation produced two complete and two partial remissions, corresponding to an overall response rate of 15.4% (4/26) [1]. The study authors explicitly concluded that this preparation has no apparent advantage when compared with amsacrine lactate [1]. This finding establishes that while the gluconate salt is therapeutically equivalent to lactate in this clinical context, it does not confer superior efficacy.

Refractory Leukemia Clinical Efficacy Comparative Phase II

Cross-Resistance Profile: Amsacrine Gluconate vs. CI-921 Analog

In a human tumor cloning system evaluating 48 specimens across 9 histologically different human malignancy types, amsacrine gluconate and its analog CI-921 were tested simultaneously at 10 μg/mL under continuous exposure [1]. While overall cytotoxic activity was similar between the two compounds, the degree of cross-resistance was low [1]. This low cross-resistance suggests that amsacrine gluconate and CI-921 possess distinct spectra of antitumor activity, with each potentially remaining effective where the other fails due to resistance mechanisms [1].

Drug Resistance Cross-Resistance Human Tumor Cloning

HERG Channel Inhibition: Amsacrine Gluconate IC50 Quantification

Amsacrine blocks HERG potassium currents in a concentration-dependent manner, with IC50 values of 209.4 nM in HEK 293 cells and 2.0 μM in Xenopus oocytes [1]. HERG channel blockade is a well-established mechanism for drug-induced QT interval prolongation and proarrhythmic risk. These quantitative values provide a benchmark for assessing cardiotoxicity potential relative to other topoisomerase II inhibitors or in combination regimens.

Cardiotoxicity HERG Channel Electrophysiology

Cross-Resistance to m-AMSA in Topoisomerase II-Altered Leukemia Cells

In the CEM/VM-1 human leukemic cell line expressing altered topoisomerase II-associated multidrug resistance (at-MDR), cells exhibited 8.6-fold cross-resistance to m-AMSA (amsacrine), while cross-resistance to seven tested analogs ranged from 3.0- to 10.5-fold [1]. In contrast, in the P-glycoprotein (Pgp)-expressing CEM/VLB100 cell line, amsacrine showed little or no cross-resistance (0.5- to 2.8-fold), whereas analogs with substituents at position 3 on the acridine ring displayed 9.9- or 16.2-fold resistance [1].

Multidrug Resistance Topoisomerase II Leukemia

Recommended Research and Industrial Applications for Amsacrine Gluconate (CAS 80277-07-2)


In Vitro Studies of Topoisomerase II Poisoning in Leukemia Models

Amsacrine gluconate is suitable for in vitro investigation of topoisomerase II-mediated DNA damage and apoptosis in acute leukemia cell lines. Its established mechanism as both a DNA intercalator and topoisomerase II poison supports its use in studies requiring characterization of cleavable complex stabilization and downstream apoptotic signaling [6]. The compound's intermediate cross-resistance profile in topoisomerase II-altered multidrug-resistant cells (8.6-fold in CEM/VM-1) makes it valuable for comparative resistance studies [4].

Preclinical Formulation Development Requiring DMA-Free Vehicle

The water-soluble gluconate salt formulation eliminates the requirement for the DMA vehicle associated with earlier amsacrine formulations [6]. This makes amsacrine gluconate the preferred choice for in vivo studies where vehicle-related toxicities (lymphatic hypoplasia, hepatocellular damage) would confound interpretation of compound-specific effects [4].

Cross-Resistance Profiling Against CI-921 and Related Analogs

Based on low cross-resistance with CI-921 observed in the human tumor cloning system, amsacrine gluconate can be employed in studies examining differential antitumor spectra between parent compounds and analogs [6]. This application is particularly relevant for laboratories screening amsacrine derivatives or investigating mechanisms of resistance circumvention.

HERG Channel Cardiotoxicity Benchmarking Studies

With quantified HERG current inhibition (IC50 = 209.4 nM in HEK 293 cells, 2.0 μM in Xenopus oocytes), amsacrine gluconate serves as a reference compound in electrophysiological studies assessing the proarrhythmic potential of novel topoisomerase II inhibitors or combination regimens [6].

Quote Request

Request a Quote for Amsacrine gluconate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.